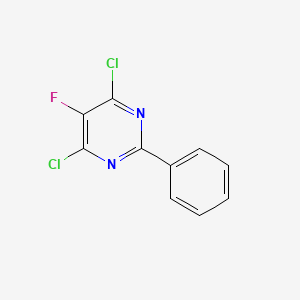
4,6-Dichloro-5-fluoro-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-fluoro-2-phenylpyrimidine is an organic compound with the molecular formula C10H5Cl2FN2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-phenylpyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with a phenyl group. One common method starts with 2,4-dichloro-5-fluoropyrimidine, which undergoes a nucleophilic substitution reaction with a phenyl nucleophile under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-fluoro-2-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.
Coupling Reactions: Palladium catalysts like Pd(PPh3)4 and bases such as potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine yields an aminopyrimidine derivative, while coupling with an aryl halide produces a biaryl compound .
Scientific Research Applications
4,6-Dichloro-5-fluoro-2-phenylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer . The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity for these molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-fluoropyrimidine: Lacks the phenyl group but shares similar reactivity and applications.
2,4-Dichloro-5-fluoropyrimidine: Another closely related compound used as a precursor in the synthesis of 4,6-Dichloro-5-fluoro-2-phenylpyrimidine.
Uniqueness
This compound is unique due to the presence of both fluorine and chlorine atoms, which enhance its chemical reactivity and biological activity. The phenyl group also contributes to its versatility in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4,6-dichloro-5-fluoro-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-7(13)9(12)15-10(14-8)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLQBROFTCXBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
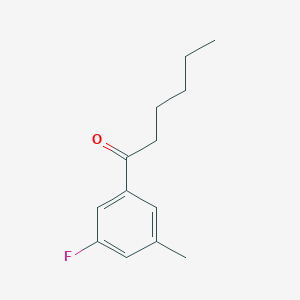
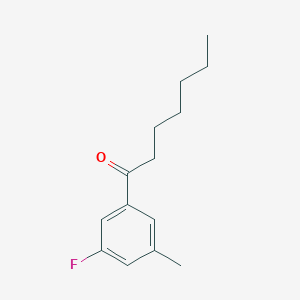
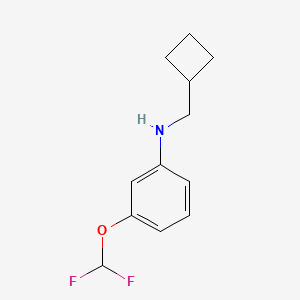
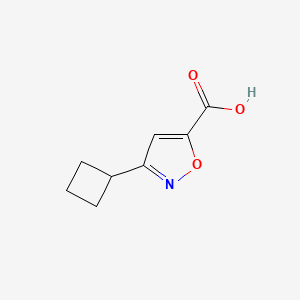
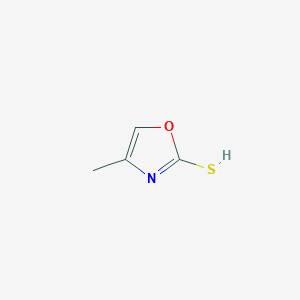
![1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine](/img/structure/B7934987.png)
![[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid](/img/structure/B7934989.png)
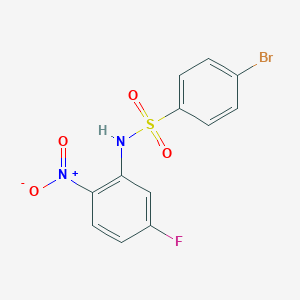



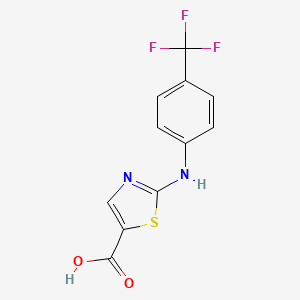
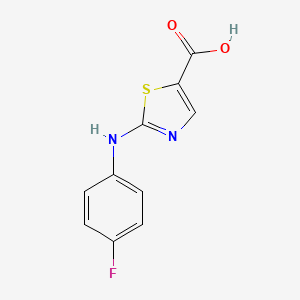
![Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7935036.png)
